molecular formula C18H11Cl2FN4S B2929020 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 956795-96-3

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2929020
CAS No.: 956795-96-3
M. Wt: 405.27
InChI Key: QWQVMXPPADCNEM-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a 4-(2,4-dichlorophenyl)thiazole moiety at position 1 and a 4-fluorophenyl group at position 2.

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4S/c19-11-3-6-13(15(20)7-11)16-9-26-18(24-16)25-17(22)14(8-23-25)10-1-4-12(21)5-2-10/h1-9H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQVMXPPADCNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiazole Ring:

    • Starting with 2,4-dichlorophenyl isothiocyanate and an appropriate amine to form the thiazole ring.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and time (several hours).
  • Formation of the Pyrazole Ring:

    • The thiazole intermediate is then reacted with 4-fluorophenyl hydrazine to form the pyrazole ring.
    • Reaction conditions: Solvent (e.g., acetic acid), temperature (reflux), and time (several hours).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Sodium methoxide in methanol, reflux.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Regioisomeric Pyrazole Derivatives

A critical factor influencing kinase selectivity in pyrazole-based compounds is regioisomerism . For example:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : This derivative inhibits p38α MAP kinase.
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine : A regioisomeric switch (exchanging fluorophenyl and pyridyl positions) abolishes p38α inhibition but confers activity against cancer-relevant kinases like VEGFR2 and EGFR (IC50 values: 31–592 nM) .

Halogen-Substituted Analogs

Halogen placement significantly impacts molecular interactions and bioactivity:

Compound Substituents Activity/Structural Notes Evidence Source
Target Compound 4-(2,4-dichlorophenyl)thiazole, 4-fluorophenyl Likely rigid planar conformation
Compound 4 (Ev 5–6) 4-chlorophenyl, 4-fluorophenyl Antimicrobial activity; isostructural with bromo analog
Compound 5 (Ev 5–6) 4-fluorophenyl, 4-fluorophenyl Similar conformation but altered halogen interactions
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]... (Ev 18) 4-bromophenyl, 4-fluorophenyl Twisted molecular conformation; π-π stacking in crystal structure

Structural Trends :

  • Chlorine and bromine enhance hydrophobic interactions, while fluorine improves metabolic stability.

Thiazole- and Pyrazole-Containing Derivatives

Comparisons with structurally related thiazole-pyrazole hybrids:

Compound (Evidence) Key Features Bioactivity/Structural Notes
Target Compound Thiazole at pyrazole-1, 4-fluorophenyl at pyrazole-4 Planar pyrazole-thiazole core; potential kinase inhibition inferred from analogs
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine (Ev 19) Methyl at pyrazole-3, 4-fluorophenyl at thiazole-4 Reduced steric hindrance; uncharacterized activity
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]... (Ev 18) Bromophenyl at thiazole-4, triazole substitution Ac-plane molecular layers via C–H···N/π interactions

Key Differences :

  • Substituent Position : The target’s dichlorophenyl-thiazole group may enhance π-π stacking compared to bromo or methyl analogs.
  • Conformational Flexibility : The target’s planar pyrazole-thiazole system (inferred from Ev 18) contrasts with twisted conformations in bulkier derivatives.

Kinase Inhibition Profiles

While direct data for the target compound are absent, analogs suggest structure-activity relationships:

  • Compound 92 (Ev 3) : A triarylpyrazole with 2,4,6-trichlorophenyl, 4-fluorophenyl, and pyridyl groups inhibits VEGFR2, Src, and EGFR (IC50: 31–592 nM). The target’s dichlorophenyl-thiazole group may similarly target kinases but with altered selectivity .
  • Regioisomeric Switch (Ev 1–3) : Substituting thiazole for pyridyl could shift activity from p38α to tyrosine kinases.

Biological Activity

The compound 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 956795-96-3) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC16H14Cl2N4S
Molecular Weight364.249 g/mol
Density1.506 g/cm³
LogP5.847
Melting PointNot available

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : The compound has been found to inhibit specific kinases involved in inflammatory pathways, notably p38 MAPK, which plays a crucial role in cytokine production and inflammatory responses .
  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can suppress the release of pro-inflammatory cytokines such as TNF-alpha from stimulated immune cells. This suggests its potential use in treating inflammatory diseases .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Study on Anti-inflammatory Effects

A significant study investigated the anti-inflammatory effects of the compound in a rodent model of endotoxemia. The results showed a marked reduction in TNF-alpha levels following administration, indicating its potential as a therapeutic agent for inflammatory conditions .

Antitumor Activity Research

Another study focused on the antitumor potential of structurally related compounds. It was found that these compounds could inhibit tumor cell proliferation and induce apoptosis through mitochondrial pathways . While specific data on our compound is limited, these findings suggest a promising avenue for further exploration.

Therapeutic Applications

Given its biological activity, This compound may have potential applications in:

  • Treatment of Inflammatory Diseases : Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : The antitumor activity observed in related compounds suggests that this molecule could be developed further for cancer treatment.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving cyclization, formylation, and substitution reactions. For instance:

  • Step 1 : Cyclization of substituted hydrazides using POCl₃ at 120°C to form pyrazole intermediates .
  • Step 2 : Formylation and oxidation to generate carbonyl chloride intermediates, followed by acylation with thiourea derivatives .
  • Optimization : Use of tert-butylphosphonic acid and copper(II) ions improves yield in phosphonate-containing analogs, while microwave-assisted synthesis reduces reaction times .

Key considerations: Monitor reaction purity via HPLC, and optimize solvent systems (e.g., DMF for polar intermediates) to minimize side products.

Q. What analytical techniques are critical for structural elucidation of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C–C = 1.359–1.479 Å) and dihedral angles (e.g., 79.9–86.2° in the pyrazole-thiazole core) .
  • Spectroscopy :
  • IR : Confirm carbonyl (1680–1700 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and fluorine/carbon chemical shifts .
    • Mass spectrometry : Validate molecular weight (e.g., m/z 375.36 for C₂₀H₁₄FN₅O₂) .

Advanced Research Questions

Q. How do substituents (e.g., 2,4-dichlorophenyl, 4-fluorophenyl) influence biological activity?

  • Lipophilicity : The 4-fluorophenyl group enhances membrane permeability (logP ≈ 3.5), while 2,4-dichlorophenyl contributes to target binding via halogen interactions .
  • Antimicrobial activity : Pyrazole-thiazole hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to electron-withdrawing substituents disrupting bacterial membranes .
  • Anticancer potential : Analogous compounds inhibit carbonic anhydrase isoforms (hCA I/II) with IC₅₀ values <10 µM, suggesting a role in pH regulation within tumor microenvironments .

Q. What computational methods support the design of derivatives with improved target specificity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways, reducing experimental trial-and-error .
  • Molecular docking : Simulate binding to targets like hCA II (PDB: 3KS3) to prioritize derivatives with favorable ΔG values (<−8 kcal/mol) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differential membrane permeability.
  • Solution : Perform time-kill assays and membrane integrity tests (e.g., propidium iodide uptake) to clarify mechanisms .
    • Reproducibility : Ensure consistent cell culture conditions (e.g., pH, serum concentration) and compound purity (>95% by HPLC) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Temperature control : Gradual cooling (0.1°C/min) from 60°C to 4°C yields diffraction-quality crystals (R-factor <0.07) .
  • Additives : Introduce trace PEG 4000 to reduce lattice defects .

Methodological Guidance

Q. How to design SAR studies for this compound?

  • Variable substituents : Synthesize analogs with:
  • Electron-donating groups (e.g., -OCH₃) to assess π-π stacking.
  • Bulkier halogens (e.g., Br instead of Cl) to probe steric effects .
    • Assay selection : Pair enzymatic assays (e.g., hCA inhibition) with cell-based viability tests (MTT assay) to link biochemical and phenotypic effects .

Q. What safety protocols are essential during synthesis?

  • POCl₃ handling : Use anhydrous conditions and slow addition to prevent exothermic reactions .
  • Fluorinated intermediates : Conduct reactions in fume hoods with HEPA filters to avoid inhalation exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.